methyl(4H-1,2,4-triazol-3-ylmethyl)amine
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Overview
Description
“Methyl(4H-1,2,4-triazol-3-ylmethyl)amine” is a chemical compound with the molecular formula C4H8N4 . It is a derivative of triazole, a class of five-membered ring compounds with three nitrogen atoms and two carbon atoms in the ring .
Synthesis Analysis
The synthesis of triazole compounds, including “this compound”, has attracted much attention due to their broad biological activities . For instance, 4-Methyl-4H-1,2,4-triazole-3-thiol reacts with ethyl bromoacetate to yield ethyl [(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C4H8N4/c1-8-3-6-7-4(8)2-5/h3H,2,5H2,1H3 . This indicates that the compound contains a methyl group attached to a 1,2,4-triazole ring.Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . Its molecular weight is 112.13 . The melting point of this compound is between 41-45 degrees Celsius .Scientific Research Applications
Synthesis and Physico-Chemical Properties
- Methyl(4H-1,2,4-triazol-3-ylmethyl)amine derivatives exhibit high biological activity, making them potential bases for drugs. Their low toxicity and high reactivity are significant properties. Physico-chemical methods like elemental analysis and 1H-NMR spectroscopy have been used to determine their structure and properties (Safonov, 2018).
Antileishmanial Activity
- Some 4-amino-1,2,4-triazole derivatives have shown remarkable antileishmanial activity, as studied through theoretical calculations and microdilution broth assay. This indicates potential therapeutic applications in combating Leishmania infections (Süleymanoğlu et al., 2017).
Antimicrobial Activities
- New 1,2,4-triazole derivatives have been synthesized and shown to possess good to moderate antimicrobial activities against various test microorganisms. This suggests their potential use as antimicrobial agents (Bektaş et al., 2007).
Metal Complex Synthesis
- The creation of metal complexes using 1,2,4-triazole derivatives has been explored. For example, Cu(II), Ni(II), and Fe(II) complexes with 1,2,4-triazole Schiff base have been synthesized, showing potential applications in coordination chemistry (Sancak et al., 2007).
Solid-State Chemistry
- Studies on 3,5-bis{4-[(benzimidazol-1-yl)methyl]phenyl}-4H-1,2,4-triazol-4-amine have contributed to solid-state chemistry, particularly in understanding the formation of two-dimensional networks and one-dimensional polymeric complexes (Li et al., 2012).
Bioimaging Applications
- A triazole-based ratiometric fluorescent probe for Zn2+ has been developed. This probe, utilizing the characteristics of triazole, is effective for intracellular Zn2+ imaging, highlighting potential applications in biological imaging and diagnostics (Iniya et al., 2014).
Safety and Hazards
Future Directions
The future directions for “methyl(4H-1,2,4-triazol-3-ylmethyl)amine” and similar compounds lie in their potential applications in various fields. Given the broad biological activities of triazole derivatives , they could be further explored for their potential use in pharmaceuticals and other industries.
Properties
IUPAC Name |
N-methyl-1-(1H-1,2,4-triazol-5-yl)methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N4/c1-5-2-4-6-3-7-8-4/h3,5H,2H2,1H3,(H,6,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWNQOXSCLKXPSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NC=NN1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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